molecular formula C8H12N2O2S B13821411 2-Amino-4-ethylbenzene-1-sulfonamide CAS No. 20901-92-2

2-Amino-4-ethylbenzene-1-sulfonamide

Cat. No.: B13821411
CAS No.: 20901-92-2
M. Wt: 200.26 g/mol
InChI Key: CUXSYWVCRYOQCY-UHFFFAOYSA-N
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Description

2-amino-4-ethyl-benzenesulfonamide is an organic compound belonging to the class of benzenesulfonamides It is characterized by the presence of an amino group at the second position and an ethyl group at the fourth position on the benzene ring, along with a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-ethyl-benzenesulfonamide typically involves the sulfonation of 4-ethyl-aniline followed by the introduction of the amino group. One common method involves the reaction of 4-ethyl-aniline with chlorosulfonic acid to form 4-ethyl-benzenesulfonyl chloride. This intermediate is then treated with ammonia to yield 2-amino-4-ethyl-benzenesulfonamide .

Industrial Production Methods

In industrial settings, the production of 2-amino-4-ethyl-benzenesulfonamide may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-amino-4-ethyl-benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-amino-4-ethyl-benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-4-ethyl-benzenesulfonamide involves its interaction with specific molecular targets. For instance, it inhibits carbonic anhydrase enzymes by binding to the active site and blocking the enzyme’s activity. This inhibition can lead to various physiological effects, such as altered pH regulation and reduced cell proliferation in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-4-ethyl-benzenesulfonamide is unique due to the presence of both an amino group and an ethyl group on the benzene ring, which can influence its chemical properties and biological activity. The ethyl group increases the compound’s hydrophobicity, potentially enhancing its ability to interact with hydrophobic pockets in enzymes and other proteins .

Properties

CAS No.

20901-92-2

Molecular Formula

C8H12N2O2S

Molecular Weight

200.26 g/mol

IUPAC Name

2-amino-4-ethylbenzenesulfonamide

InChI

InChI=1S/C8H12N2O2S/c1-2-6-3-4-8(7(9)5-6)13(10,11)12/h3-5H,2,9H2,1H3,(H2,10,11,12)

InChI Key

CUXSYWVCRYOQCY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)S(=O)(=O)N)N

Origin of Product

United States

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